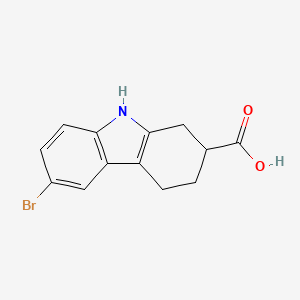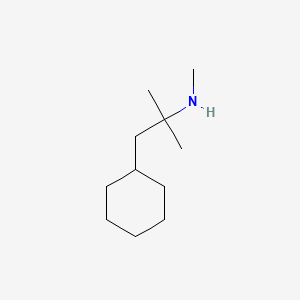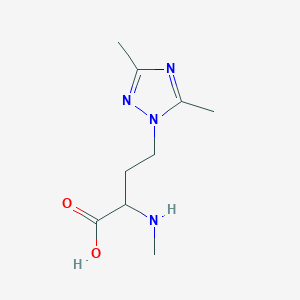
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom attached to the benzodioxin ring, which is further connected to a butenone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or alkanes, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and for studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzodioxin ring play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A structurally related compound with similar chemical properties.
N-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-beta-alanine hydrochloride: Another compound with a similar benzodioxin core.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: A related compound with an ethanone moiety.
Uniqueness
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of the butenone moiety
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
(E)-4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H11BrO3/c1-8(14)2-3-9-6-10(13)12-11(7-9)15-4-5-16-12/h2-3,6-7H,4-5H2,1H3/b3-2+ |
InChI Key |
AWBVGOYPLHBQRZ-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C(=C1)Br)OCCO2 |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C(=C1)Br)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




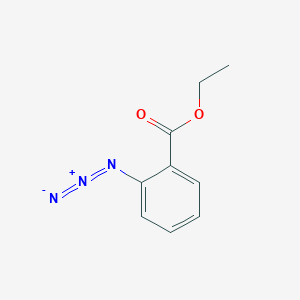
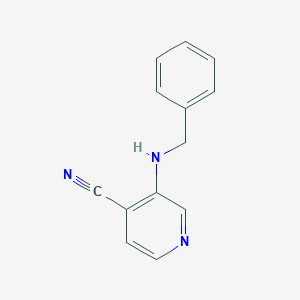
![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)
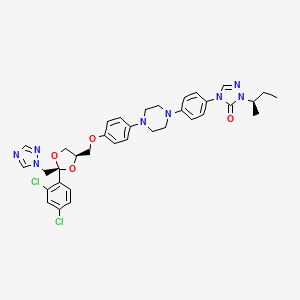
![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
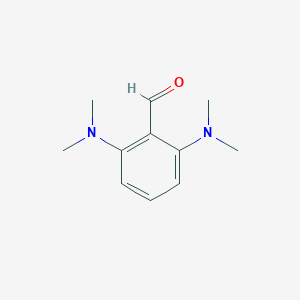
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
